

Flesinoxan Clinical Trials: A Comparative Meta-Analysis of Outcomes

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For Researchers, Scientists, and Drug Development Professionals

Flesinoxan, a potent and selective 5-HT1A receptor agonist, has been the subject of several clinical investigations for its potential therapeutic effects in psychiatric disorders. This guide provides a comparative meta-analysis of the outcomes from key clinical trials, detailing experimental protocols and summarizing quantitative data. While originally explored as an antihypertensive agent, its antidepressant and anxiolytic properties garnered significant research interest.[1] However, its development was ultimately halted due to "management decisions."[1]

Summary of Clinical Trial Outcomes

The clinical trials investigating **Flesinoxan** have yielded mixed results across different psychiatric conditions. The following tables summarize the quantitative outcomes from these studies.

Flesinoxan in Major Depressive Disorder

An open-label study investigating **Flesinoxan** in treatment-resistant depression suggested potential antidepressant effects.[2] Patients received 4-8 mg of **Flesinoxan**, and while the study was not placebo-controlled, the observations warranted further investigation in a double-blind setting.[2] The most frequently reported side effects were headache, dizziness, and nausea.[2]



A subsequent study in major depressed inpatients explored the neurobiological effects of **Flesinoxan**, particularly in relation to suicidal behavior. This randomized controlled trial compared the hormonal and temperature responses to **Flesinoxan** between patients with and without a history of suicide attempts.

Outcome Measure	Suicide Attempters (n=15)	Non- Attempters (n=15)	p-value	Reference
Δ Cortisol (μg/l)	14.5 ± 16.3	101 ± 94	0.006	
Δ Temperature (°C)	0.20 ± 0.24	0.60 ± 0.24	0.0003	_

These findings suggest a blunted cortisol and temperature response to **Flesinoxan** in depressed patients with a history of suicidal behavior, potentially indicating altered 5-HT1A receptor sensitivity in this population.

Flesinoxan in Panic Disorder

Two pilot studies evaluated the efficacy of **Flesinoxan** in patients with panic disorder, with generally discouraging results.



Study	Design	Dosage	Key Findings	Reference
Pilot Study I	Single-blind, crossover	Up to 2.4 mg/day	Worsening of patients' condition, with anxiety frequently reported as an adverse event.	
Pilot Study II	Double-blind, placebo- controlled	0.6 or 1.2 mg/day	No significant treatment effects were observed. A lowering of mood was noted in some patients.	

The small sample sizes of these studies limit firm conclusions, but the data do not support a therapeutic role for **Flesinoxan** in panic disorder.

Neuroendocrine and Physiological Effects

Several studies have characterized the neuroendocrine and physiological responses to **Flesinoxan** administration in healthy volunteers and patient populations. These effects are believed to be mediated by the activation of 5-HT1A receptors.

A double-blind, placebo-controlled crossover study in healthy male volunteers demonstrated dose-dependent effects of intravenous **Flesinoxan** on various hormones and body temperature.



Outcome Measure	Flesinoxan (7 μg/kg)	Flesinoxan (14 µg/kg)	Reference
Body Temperature	Decrease	Dose-related decrease	
Growth Hormone	Increase	Dose-related increase	
ACTH	Increase	Dose-related increase	
Cortisol	Increase	Dose-related increase	
Prolactin	Increase	Dose-related increase	-

Experimental Protocols Challenge in Major Depre

Flesinoxan Challenge in Major Depression and Suicidal Behavior

- Study Design: This was a randomized controlled trial.
- Participants: 30 inpatients with a DSM-III-R diagnosis of major depression were included, subgrouped into those with (n=15) and without (n=15) a history of suicide attempts.
- Procedure: Patients underwent a drug-free period of at least 3 weeks. Flesinoxan was administered, and responses in cortisol, ACTH, growth hormone, prolactin, and body temperature were measured. A subset of 16 patients also completed the Buss-Durkee Hostility Inventory.

Pilot Studies in Panic Disorder

- Study I Design: A single-blind crossover design was employed.
- Participants: Five patients with panic disorder were enrolled.
- Procedure: Treatment consisted of 1 week of placebo, 4 weeks of Flesinoxan (up to 2.4 mg/day), followed by a 2-week placebo washout period.
- Study II Design: A double-blind, three-armed study was conducted.

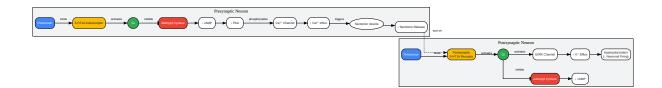


- Participants: Fifteen patients with panic disorder were included.
- Procedure: Following a 1-week single-blind placebo run-in, patients were treated for 8 weeks with either placebo, 0.6 mg/day **Flesinoxan**, or 1.2 mg/day **Flesinoxan**.

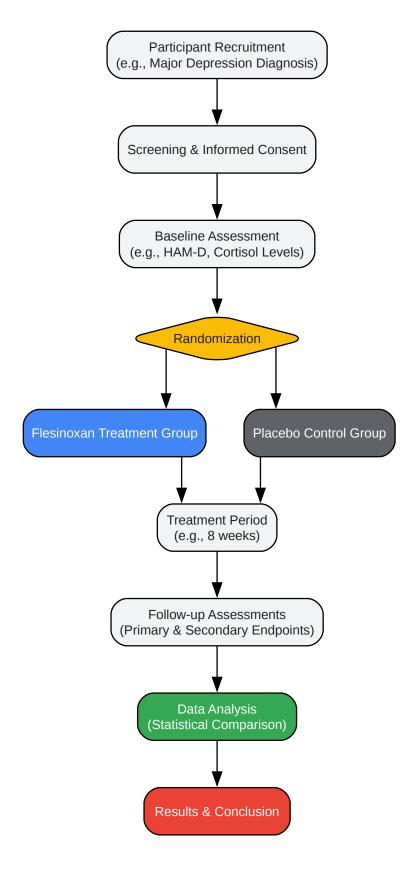
Visualizing the Mechanism and Workflow Flesinoxan Signaling Pathway

Flesinoxan acts as a potent agonist at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuron and a decrease in neuronal firing. The diagram below illustrates this signaling cascade.









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References

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